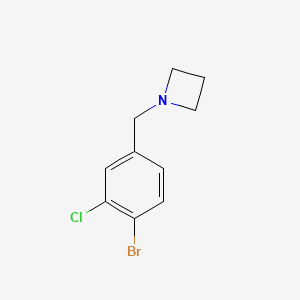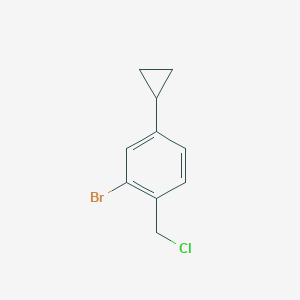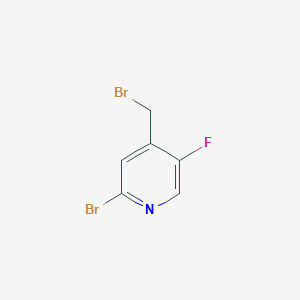
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H13FO4S It is characterized by the presence of a cyclopropane ring substituted with a fluoro group, a phenylsulfonyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluoro and phenylsulfonyl groups. One common method involves the reaction of ethyl diazoacetate with a fluoro-substituted phenylsulfonyl chloride in the presence of a catalyst such as rhodium or copper. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluoro or phenylsulfonyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce cyclopropane derivatives with modified functional groups. Substitution reactions can lead to a variety of substituted cyclopropane compounds.
Applications De Recherche Scientifique
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways. The fluoro and phenylsulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-Chloro-2-(phenylsulfonyl)cyclopropanecarboxylate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 2-Bromo-2-(phenylsulfonyl)cyclopropanecarboxylate: Contains a bromo group instead of a fluoro group.
Ethyl 2-Iodo-2-(phenylsulfonyl)cyclopropanecarboxylate: Contains an iodo group instead of a fluoro group.
The uniqueness of this compound lies in the presence of the fluoro group, which imparts distinct chemical properties and reactivity compared to its chloro, bromo, and iodo analogs.
Propriétés
Formule moléculaire |
C12H13FO4S |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
ethyl 2-(benzenesulfonyl)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO4S/c1-2-17-11(14)10-8-12(10,13)18(15,16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clé InChI |
LDHJYHRMLIOQFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1(F)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
![5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)

![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)



![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)

![3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid](/img/structure/B15331786.png)

![Sodium 3-[4-[[1-[4-(Allyloxy)-6-methyl-2-pyrimidinyl]-1,2,3,6-tetrahydro-4-pyridyl]methoxy]phenyl]-4-hexynoate](/img/structure/B15331811.png)


